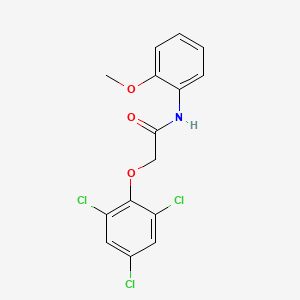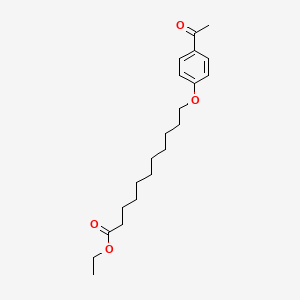
Chenodesoxycholic acid, barium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chenodesoxycholsäure, Bariumsalz ist eine chemische Verbindung, die von Chenodesoxycholsäure, einer primären Gallensäure, abgeleitet ist. Chenodesoxycholsäure kommt natürlicherweise in der Leber vor und ist an der Verdauung und Absorption von Fetten beteiligt. Die Bariumsalzform der Chenodesoxycholsäure wird aufgrund ihrer einzigartigen Eigenschaften in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Chenodesoxycholsäure kann aus Cholesterin über mehrere enzymatische Schritte in der Leber synthetisiert werden . Die Bariumsalzform wird durch Reaktion von Chenodesoxycholsäure mit Bariumhydroxid unter kontrollierten Bedingungen hergestellt. Die Reaktion umfasst typischerweise das Lösen von Chenodesoxycholsäure in einem geeigneten Lösungsmittel, wie Ethanol oder Essigsäure, und anschließendem Zugabe von Bariumhydroxid, um das Bariumsalz zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von Chenodesoxycholsäure, Bariumsalz, beinhaltet eine großtechnische Synthese unter Verwendung ähnlicher Verfahren. Der Prozess beinhaltet die Extraktion von Chenodesoxycholsäure aus natürlichen Quellen, gefolgt von ihrer Umwandlung in das Bariumsalz unter Verwendung von Bariumhydroxid. Das Produkt wird anschließend gereinigt und kristallisiert, um in verschiedenen Anwendungen eingesetzt zu werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Chenodesoxycholsäure, Bariumsalz, unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen in Chenodesoxycholsäure können oxidiert werden, um Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Derivate zu bilden.
Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen, wie Halogene oder Alkylgruppen, substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Thionylchlorid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Chenodesoxycholsäure. Diese Derivate haben unterschiedliche chemische und physikalische Eigenschaften, wodurch sie für verschiedene Anwendungen nützlich sind .
Wissenschaftliche Forschungsanwendungen
Chenodesoxycholsäure, Bariumsalz, hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie eingesetzt.
Biologie: Untersucht wurde ihre Rolle im Gallensäurenstoffwechsel und ihre Auswirkungen auf zelluläre Prozesse.
Medizin: Untersucht wurde ihr Potenzial für therapeutische Anwendungen, wie z. B. bei der Behandlung von Gallensteinen und Lebererkrankungen.
Industrie: Wird bei der Herstellung von Pharmazeutika, Kosmetika und anderen chemischen Produkten eingesetzt
Wirkmechanismus
Chenodesoxycholsäure, die Stammverbindung von Chenodesoxycholsäure, Bariumsalz, wirkt, indem sie Cholesterin in Galle löst, was dazu beiträgt, die Bildung von Gallensteinen zu verhindern. Sie hemmt auch die Produktion von Cholesterin in der Leber und seine Absorption im Darm. Zu den beteiligten molekularen Zielstrukturen gehören der Farnesoid-X-Rezeptor (FXR) und der G-Protein-gekoppelte Rezeptor GPBAR1 (TGR5), die eine Rolle im Gallensäurenstoffwechsel und der Glukosehomöostase spielen .
Wirkmechanismus
Chenodeoxycholic acid, the parent compound of chenodesoxycholic acid, barium salt, works by dissolving cholesterol in bile, which helps to prevent the formation of gallstones. It also inhibits the production of cholesterol in the liver and its absorption in the intestines. The molecular targets involved include the farnesoid X receptor (FXR) and the G protein-coupled receptor GPBAR1 (TGR5), which play roles in bile acid metabolism and glucose homeostasis .
Vergleich Mit ähnlichen Verbindungen
Chenodesoxycholsäure, Bariumsalz, kann mit anderen Gallensalzen verglichen werden, wie z. B.:
Cholsäure: Eine weitere primäre Gallensäure mit drei Hydroxylgruppen, wodurch sie hydrophiler ist als Chenodesoxycholsäure.
Ursodeoxycholsäure: Ein Epimer von Chenodesoxycholsäure mit einer anderen Orientierung der Hydroxylgruppe in der 7-Position, das zur Behandlung von Gallensteinen und Lebererkrankungen eingesetzt wird.
Lithocholsäure: Eine sekundäre Gallensäure, die aus Chenodesoxycholsäure gebildet wird, bekannt für ihre starken biologischen Wirkungen.
Chenodesoxycholsäure, Bariumsalz, ist aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig, die es für verschiedene spezielle Anwendungen geeignet machen .
Eigenschaften
CAS-Nummer |
6004-09-7 |
|---|---|
Molekularformel |
C48H78BaO8 |
Molekulargewicht |
920.5 g/mol |
IUPAC-Name |
barium(2+);(4R)-4-[(5R,8S,9S,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;4-[(5S,8R,9R,14R,17S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/2C24H40O4.Ba/c2*1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h2*14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+2/p-2/t14?,15-,16?,17-,18+,19+,20?,22-,23?,24?;14-,15-,16?,17-,18+,19+,20?,22-,23?,24?;/m01./s1 |
InChI-Schlüssel |
LIJQYPCEGYYCLV-TZASNDNPSA-L |
Isomerische SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2C1(CC[C@H]3[C@@H]2C(C[C@@H]4C3(CCC(C4)O)C)O)C.CC(CCC(=O)[O-])[C@@H]1CC[C@H]2C1(CC[C@@H]3[C@H]2C(C[C@H]4C3(CCC(C4)O)C)O)C.[Ba+2] |
Kanonische SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)



![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)

![3-[(2-Methylphenyl)amino]propanenitrile](/img/structure/B11960537.png)

![methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11960568.png)

![pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960572.png)
![1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride](/img/structure/B11960576.png)
